

# Application Note: HPLC Method for Quantification of Fidarestat in Bulk Drug

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## Compound of Interest

Compound Name: *Fidarestat*

Cat. No.: *B1672664*

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## Introduction

**Fidarestat** is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[1] Accurate and reliable quantification of **Fidarestat** in bulk drug substance is crucial for quality control and to ensure its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **Fidarestat**. The chemical formula for **Fidarestat** is C<sub>12</sub>H<sub>10</sub>FN<sub>3</sub>O<sub>4</sub> and it has a molecular weight of 279.227 g/mol .[1][2][3]

## Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify **Fidarestat**. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent. The concentration of **Fidarestat** is determined by comparing the peak area of the sample to that of a reference standard.

## Experimental Protocols

### 1. Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and the optimized chromatographic conditions are provided in the table below.

Parameter	Specification
HPLC System	Quaternary HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column	YMC Pack Pro C18 (150mm x 4.6mm, 3µm particle size) or equivalent
Mobile Phase	0.1% Formic Acid in Water : Methanol (50:50, v/v) <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Flow Rate	0.5 mL/min <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Injection Volume	20 µL <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Column Temperature	30°C <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Detection Wavelength	283 nm <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Run Time	Approximately 10 minutes

## 2. Preparation of Solutions

- **Mobile Phase Preparation:** To prepare 1 L of the mobile phase, mix 500 mL of 0.1% formic acid in HPLC-grade water with 500 mL of HPLC-grade methanol. Degas the solution using an ultrasonic bath or vacuum filtration.
- **Standard Stock Solution (200 µg/mL):** Accurately weigh about 20 mg of **Fidarestat** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Standard Working Solution (100 µg/mL):** Pipette 50 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- **Sample Stock Solution (200 µg/mL):** Accurately weigh about 20 mg of the **Fidarestat** bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Sample Working Solution (100 µg/mL):** Pipette 50 mL of the Sample Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

## Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[4][5][6]</sup> The validation parameters are summarized in the table below.

Validation Parameter	Result	Acceptance Criteria
Linearity (Concentration Range)	20 - 180 µg/mL <sup>[4][5][6]</sup>	Correlation coefficient ( $r^2$ ) $\geq$ 0.995
Correlation Coefficient ( $r^2$ )	0.997 <sup>[4][5][6]</sup>	
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability (Intra-day)	< 2.0%	$\leq$ 2.0%
- Intermediate Precision (Inter-day)	< 2.0%	$\leq$ 2.0%
Specificity	No interference from degradants	The peak of interest should be pure and free from co-eluting peaks.
Robustness	The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.	System suitability parameters should remain within acceptable limits.

## Data Presentation

### Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
20	(Data to be generated)
60	(Data to be generated)
100	(Data to be generated)
140	(Data to be generated)
180	(Data to be generated)

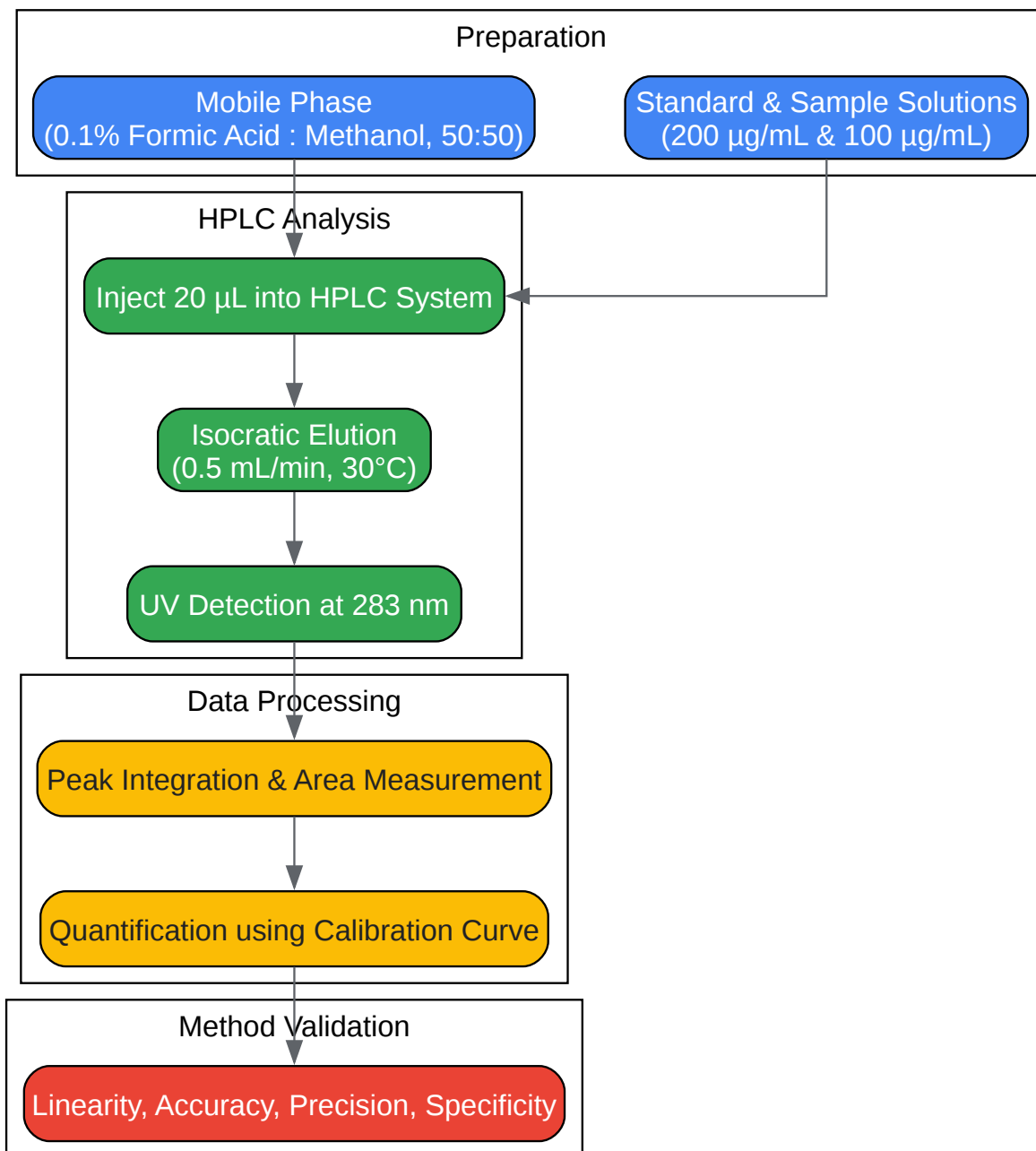
## Accuracy Data

Spiked Level (%)	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
80	80	(Data to be generated)	(Data to be generated)
100	100	(Data to be generated)	(Data to be generated)
120	120	(Data to be generated)	(Data to be generated)

## Precision Data

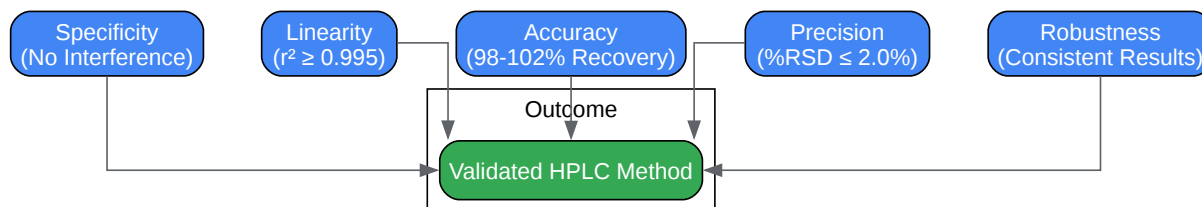
Sample	Intra-day Precision (% RSD, n=6)	Inter-day Precision (% RSD, n=6)
Fidarestat (100 µg/mL)	(Data to be generated)	(Data to be generated)

## Visualizations



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Caption: Experimental workflow for the HPLC quantification of **Fidarestat**.



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Caption: Logical relationship of method validation parameters.

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## References

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